2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

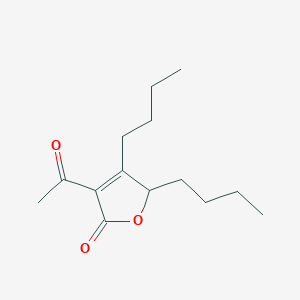

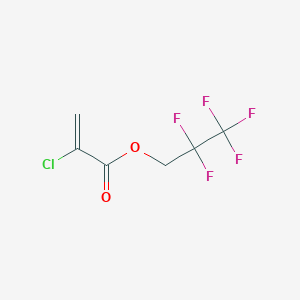

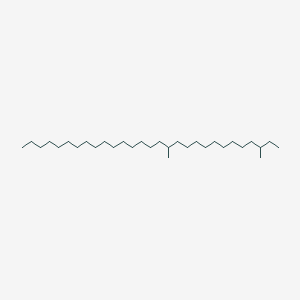

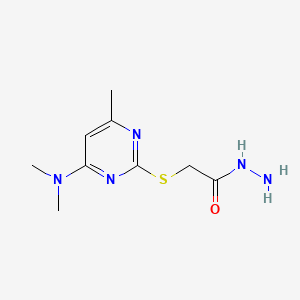

2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate: is a chemical compound with the molecular formula C₆H₄ClF₅O₂ and a molecular weight of 238.54 g/mol . It is also known by its synonym 2-Propenoic acid, 2-chloro-, 2,2,3,3,3-pentafluoropropyl ester . This compound is characterized by the presence of both fluorine and chlorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate typically involves the esterification of 2-chloroprop-2-enoic acid with 2,2,3,3,3-pentafluoropropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

Addition Reactions: The double bond in the propenoate group allows for addition reactions with various reagents.

Common Reagents and Conditions:

Nucleophiles: Such as amines and thiols, can react with the chlorine atom.

Catalysts: Acidic or basic catalysts can facilitate addition reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Addition Products: The addition of hydrogen or halogens across the double bond results in saturated compounds.

Scientific Research Applications

Chemistry:

Polymer Synthesis: Used as a monomer in the production of fluorinated polymers with unique properties such as low surface energy and high chemical resistance.

Biology:

Bioconjugation: The compound’s reactive groups allow it to be used in bioconjugation techniques for labeling biomolecules.

Medicine:

Drug Development:

Industry:

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

- 2,2,3,3,3-Pentafluoropropyl chloroformate

- 2,2,3,3,3-Pentafluoropropyl 2-fluoroacrylate

- 2,2,3,3-Tetrafluoropropyl methacrylate

Comparison:

- Uniqueness: The presence of both chlorine and fluorine atoms in 2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate provides a unique combination of reactivity and stability compared to its analogs.

- Reactivity: The compound’s reactivity towards nucleophiles and electrophiles is enhanced due to the electron-withdrawing effects of the fluorine atoms, making it more versatile in chemical synthesis .

Properties

CAS No. |

74359-16-3 |

|---|---|

Molecular Formula |

C6H4ClF5O2 |

Molecular Weight |

238.54 g/mol |

IUPAC Name |

2,2,3,3,3-pentafluoropropyl 2-chloroprop-2-enoate |

InChI |

InChI=1S/C6H4ClF5O2/c1-3(7)4(13)14-2-5(8,9)6(10,11)12/h1-2H2 |

InChI Key |

GEZVEZDEHWLOMF-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(=O)OCC(C(F)(F)F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)

![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)